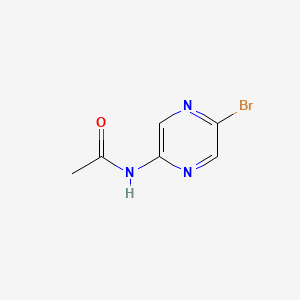

N-(5-Bromopyrazin-2-YL)acetamide

Description

Properties

IUPAC Name |

N-(5-bromopyrazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQSBAVZDNPYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 5-Bromopyrazin-2-amine

The most straightforward route involves acetylation of 5-bromopyrazin-2-amine. This method parallels the synthesis of N-(5-bromopyridin-2-yl)acetamide, where acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base.

Procedure :

-

Reagents : 5-Bromopyrazin-2-amine, acetic anhydride, triethylamine (base), and dimethylformamide (DMF).

-

Conditions :

-

Dissolve 5-bromopyrazin-2-amine (1 equiv) in DMF.

-

Add triethylamine (1.2 equiv) and acetic anhydride (1.5 equiv) at 0°C.

-

Stir at room temperature for 6–8 hours.

-

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Considerations :

Bromination of N-(Pyrazin-2-yl)acetamide

An alternative approach introduces bromine after acetylation. This method avoids handling sensitive aminopyrazine intermediates but requires careful control of bromination conditions.

Procedure :

-

Reagents : N-(Pyrazin-2-yl)acetamide, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and carbon tetrachloride.

-

Conditions :

-

Reflux N-(pyrazin-2-yl)acetamide (1 equiv) with NBS (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ for 12 hours.

-

-

Workup : Filter succinimide byproducts, concentrate, and purify via column chromatography (hexane/ethyl acetate).

Key Considerations :

Multi-Step Synthesis from Halogenated Pyrazines

A modular strategy constructs the pyrazine ring with pre-installed bromine and acetamide groups. This route is advantageous for large-scale production.

Procedure :

-

Step 1 : Synthesis of 2-amino-5-bromopyrazine via Ullmann coupling of 2-chloro-5-bromopyrazine with ammonia.

-

Step 2 : Acetylation using propylphosphonic anhydride (T3P) in DMF at 100°C.

Key Considerations :

-

Efficiency : T3P enhances reaction rates and yields compared to traditional acetylating agents.

-

Scalability : Patent data for pyridine analogues report >90% purity after recrystallization.

Optimization and Mechanistic Insights

Acetylation Reaction Dynamics

The acetylation of 5-bromopyrazin-2-amine follows nucleophilic acyl substitution. Base catalysts (e.g., triethylamine) deprotonate the amine, enhancing reactivity toward acetic anhydride. Kinetic studies on pyridine analogues indicate second-order dependence on amine and acylating agent concentrations.

Side Reactions :

-

Hydrolysis : Excess water degrades acetic anhydride, necessitating anhydrous conditions.

-

Diacetylation : Controlled reagent ratios minimize N,O-diacetyl byproducts.

Bromination Selectivity

Bromination at position 5 is governed by the directing effects of the acetamide group. Computational studies suggest that the acetamide’s electron-withdrawing nature deactivates the ring, favoring electrophilic aromatic substitution at the meta position relative to the substituent.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 9.42 (s, 1H, NH), 8.71 (s, 1H, pyrazine-H), 8.12 (s, 1H, pyrazine-H), 2.11 (s, 3H, CH₃).

LC-MS : [M+H]⁺ m/z 230.0 (calculated for C₆H₆BrN₃O: 229.97).

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyrazin-2-YL)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include N-(5-substituted-pyrazin-2-YL)acetamides.

Oxidation Reactions: Products include this compound N-oxides.

Reduction Reactions: Products include N-(5-Bromopyrazin-2-YL)ethylamines.

Scientific Research Applications

N-(5-Bromopyrazin-2-YL)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromopyrazin-2-YL)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives depend heavily on the heterocyclic core and substituent patterns. Below is a comparative analysis of N-(5-Bromopyrazin-2-yl)acetamide with structurally related compounds:

Key Observations :

- Heterocyclic Core: Pyrazine derivatives (e.g., pyridazinones in ) often exhibit distinct pharmacological profiles. For example, pyridazinone-based acetamides act as FPR2 agonists (calcium mobilization in neutrophils), whereas pyrazine derivatives may prioritize kinase or protease inhibition due to nitrogen-rich aromatic systems .

Enzyme Inhibition

- MAO-B and AChE Inhibition: this compound’s bromine and acetamide groups align with structural motifs of MAO-B/BChE inhibitors. For example, triazole-benzothiazole acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) show dual MAO-B/BChE inhibition (IC₅₀ < 1 µM) . Pyrazine’s electron-deficient ring may further enhance binding to MAO-B’s hydrophobic active site.

- Antimicrobial Activity : Compared to benzothiazole sulfonamide acetamides (e.g., compound 47 in , active against gram-positive bacteria at 10 µg/mL), brominated pyrazine acetamides may exhibit broader-spectrum activity due to halogen-mediated membrane disruption .

Biological Activity

N-(5-Bromopyrazin-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a bromine atom at the 5-position and an acetamide group. This unique structure influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 215.05 g/mol |

| Structural Features | Pyrazine ring, bromine substitution, acetamide group |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom enhances its binding affinity through halogen bonding, which can significantly affect its interaction with enzymes and receptors involved in disease pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activities that are pivotal in inflammatory responses and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent investigations highlight the compound's anticancer potential. For instance, a study evaluated its effects on several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The findings revealed:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects with an IC value of 4.64 ± 0.08 µM against Jurkat cells.

- Cell Cycle Arrest : It effectively induced cell cycle arrest in the sub-G1 phase, indicating apoptosis.

- Antiangiogenic Properties : In vivo studies using chick chorioallantoic membrane (CAM) assays showed that this compound inhibited blood vessel formation in tumor tissues, further supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Chloropyrazin-2-YL)acetamide | Chlorine substitution | Moderate antimicrobial and anticancer activity |

| N-(5-Fluoropyrazin-2-YL)acetamide | Fluorine substitution | Varying reactivity; less studied |

| N-(5-Methylpyrazin-2-YL)acetamide | Methyl group instead of halogen | Altered lipophilicity; potential for different biological effects |

The presence of bromine in this compound is particularly noteworthy as it enhances reactivity compared to other halogenated derivatives.

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study assessed the anticancer properties using MTT assays across various cell lines. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis.

- Computational Studies : Molecular docking studies revealed promising binding affinities to matrix metalloproteinases (MMPs), suggesting a mechanism for inhibiting tumor growth through interference with extracellular matrix remodeling .

- Clinical Relevance : The compound's relationship with diseases such as diabetic retinopathy has been explored, indicating potential therapeutic applications beyond oncology .

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-Bromopyrazin-2-YL)acetamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 5-bromopyrazin-2-amine with activated acetic acid derivatives (e.g., acetic acid chloride or using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDCI]). Key steps include:

Dissolving 5-bromopyrazin-2-amine and acetic acid derivative in dichloromethane.

Adding triethylamine as a base to maintain a pH conducive to amide bond formation.

Stirring at 273 K for 3 hours to ensure complete reaction .

Purification via extraction (e.g., aqueous HCl washes, saturated NaHCO₃), followed by crystallization from methylene chloride.

Characterization should include melting point analysis (expected range: 433–435 K) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a multi-technique approach:

NMR Spectroscopy : Analyze peak splitting patterns to confirm the pyrazine ring’s bromine substitution and acetamide linkage.

Mass Spectrometry : Confirm molecular ion peaks matching the molecular formula (C₆H₆BrN₃O; MW: 228.04 g/mol).

Elemental Analysis : Verify %C, %H, and %N align with theoretical values (±0.3% tolerance).

X-ray Crystallography (if applicable): Resolve dihedral angles between the pyrazine and acetamide groups to confirm spatial orientation .

Advanced Research Questions

Q. How do substituent variations on the pyrazine ring influence the compound’s physicochemical and biological properties?

- Methodological Answer : Substituent effects can be systematically studied via:

Comparative Synthesis : Replace bromine with other halogens (e.g., Cl, F) or alkyl/aryl groups.

Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to evaluate bioavailability changes. For example, replacing bromine with a methyl group increases lipophilicity, potentially enhancing membrane permeability .

Biological Screening : Test derivatives against bacterial/cancer cell lines. Bromine’s electronegativity may enhance DNA intercalation or enzyme inhibition compared to non-halogenated analogs .

Q. What crystallographic features of this compound are critical for understanding its solid-state behavior?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

Intramolecular Interactions : Identify hydrogen bonds (e.g., C–H···O) stabilizing the acetamide conformation.

Intermolecular Packing : Weak N–H···N and C–H···O bonds form 2D networks, influencing solubility and melting point.

Dihedral Angles : The angle between the pyrazine and acetamide planes (e.g., ~54.6° in analogs) affects molecular rigidity and crystal lattice energy .

Q. How can computational modeling predict the biological activity or drug-likeness of this compound?

- Methodological Answer : Use in silico tools to:

Docking Studies : Simulate binding to target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina.

ADMET Prediction : Estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (ProTox-II).

QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ for bromine) with observed bioactivity .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.